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molecular formula C12H9FN2O2 B8815999 Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate

Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate

Cat. No. B8815999
M. Wt: 232.21 g/mol
InChI Key: FCIVFGJJCBYNFY-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

To a 250 mL round-bottomed flask, was added 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester (5.9 g, 21.06 mmol) in 2-methyl-THF (50 mL). To the resulting solution was added 2-chloropyrimidine (2.9 g, 25.28 mmol), sodium carbonate (6.7 g, 63.19 mmol), and water (17 mL). The mixture was degassed for 30 minutes. PdCl2(dppf)-dcm adduct (CAS#72287-26-4) (0.688 g, 0.843 mmol) was added and the reaction mixture was degassed once more for 30 minutes. The reaction mixture was warmed to 74° C. and stirred overnight. To the resulting solution was added diethyl ether (100 mL) and water (100 mL). The layers were thoroughly mixed then separated. The aqueous layer was extracted with additional diethyl ether (100 mL). The combined organics were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to a brown crude material (5.85 g, 49% desired, 2.87 actual product). The crude product was further purified through recrystallization in 10% EtOAc/hexanes. The mixture was warmed to 70° C. and cooled slowly to room temperature. After filtration, the desired product was obtained as a brown solid (1.72 g actual product, 35% yield overall after recrystallization.) 1H NMR (400 MHz, CDCl3): 8.78 (d, J=4.9 Hz, 2H), 8.09 (dd, J=8.7, 5.5 Hz, 1H), 7.39 (dd, J=8.6, 2.7 Hz, 1H), 7.30-7.20 (m, 2H), 3.77 (s, 3H).
[Compound]
Name
2-methyl-THF
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PdCl2(dppf)-dcm
Quantity
0.688 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1B1OC(C)(C)C(C)(C)O1.Cl[C:22]1[N:27]=[CH:26][CH:25]=[CH:24][N:23]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:22]1[N:27]=[CH:26][CH:25]=[CH:24][N:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)F)B1OC(C(O1)(C)C)(C)C)=O
Name
2-methyl-THF
Quantity
50 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
6.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Three
Name
PdCl2(dppf)-dcm
Quantity
0.688 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
74 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was degassed once more for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
To the resulting solution was added diethyl ether (100 mL) and water (100 mL)
ADDITION
Type
ADDITION
Details
The layers were thoroughly mixed
CUSTOM
Type
CUSTOM
Details
then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional diethyl ether (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a brown crude material (5.85 g, 49% desired, 2.87 actual product)
CUSTOM
Type
CUSTOM
Details
The crude product was further purified through recrystallization in 10% EtOAc/hexanes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly to room temperature
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)F)C1=NC=CC=N1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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